5-Butyl-3'-methyl-4'-nitrosalicylanilide
Description
5-Butyl-3'-methyl-4'-nitrosalicylanilide is a substituted salicylanilide derivative characterized by a salicylic acid backbone modified with a nitro group at the 4'-position, a methyl group at the 3'-position, and a butyl chain at the 5-position. Salicylanilides are renowned for their broad-spectrum biological activities, including antimicrobial, anthelmintic, and antiparasitic properties .
Properties
CAS No. |
169739-74-6 |
|---|---|
Molecular Formula |
C18H21N2O4+ |
Molecular Weight |
329.376 |
IUPAC Name |
[4-[(5-butyl-2-hydroxybenzoyl)amino]-2-methylphenyl]-hydroxy-oxoazanium |
InChI |
InChI=1S/C18H20N2O4/c1-3-4-5-13-6-9-17(21)15(11-13)18(22)19-14-7-8-16(20(23)24)12(2)10-14/h6-11H,3-5H2,1-2H3,(H2-,19,21,22,23,24)/p+1 |
InChI Key |
NWBBWRHVIKJBPH-UHFFFAOYSA-O |
SMILES |
CCCCC1=CC(=C(C=C1)O)C(=O)NC2=CC(=C(C=C2)[N+](=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Salicylanilide Class
Key analogs and their functional differences:
Key Findings :
Alkyl Chain-Length Effects in Sulfamoylphenyl Amides
Evidence from sulfamoylphenyl derivatives (compounds 5a–5d ) highlights trends in physical properties with varying alkyl chains :
| Compound | Alkyl Chain | Yield (%) | Melting Point (°C) | Molecular Weight |
|---|---|---|---|---|
| 5a | Butyl | 51.0 | 180–182 | 326.4 |
| 5b | Pentyl | 45.4 | 174–176 | 340.4 |
| 5c | Hexyl | 48.3 | 142–143 | 354.4 |
| 5d | Heptyl | 45.4 | 143–144 | 368.4 |
Observations :
Substituent Effects in Benzofuran Derivatives
While structurally distinct, benzofuran compounds from endophytic fungi (e.g., 5-hydroxy-2-(1'-hydroxy-5'-methyl-4'-hexenyl)benzofuran) demonstrate that methyl and hydroxyl groups enhance insecticidal activity . This supports the hypothesis that the 3'-methyl group in this compound may contribute to bioactivity by modulating electron density or steric interactions.
Research Implications and Data Gaps
- Antimicrobial Potential: The compound’s nitro group aligns with niclosamide’s electron-withdrawing substituents, which disrupt microbial proton gradients .
- Toxicity Profile : Chlorinated analogs like Bayluscide exhibit selective toxicity to lampreys, but the butyl chain’s environmental persistence requires further study .
- Synthetic Optimization : The moderate yields (~45–51%) for alkylated analogs suggest room for improved catalytic methods.
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